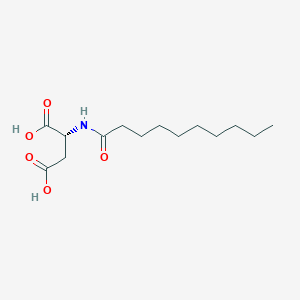

(2R)-2-(decanoylamino)butanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Succinic acid, or butanedioic acid, is a dicarboxylic acid that plays a significant role in intermediary metabolism . It’s widely distributed in almost all plant and animal tissues . The decanoyl group refers to the fatty acid decanoic acid, also known as capric acid. Amino groups are functional groups containing a nitrogen atom with a lone pair of electrons.

Synthesis Analysis

The synthesis of noncanonical amino acids (ncAAs) like “(2R)-2-(decanoylamino)butanedioic acid” can be challenging due to issues with stereoselectivity and functional-group compatibility . Enzymes have been used to synthesize ncAAs more efficiently .Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be based on the structures of its components. Succinic acid has a molecular formula of C4H6O4 . The decanoyl group would add a long hydrocarbon chain to the molecule, and the amino group would introduce a nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its components. For example, succinic acid is a colorless crystalline solid, soluble in water .Applications De Recherche Scientifique

Metabolic Engineering for Bio-based Chemical Production

The engineering of Saccharomyces cerevisiae for bio-based chemical production highlights the potential of microbial cell factories. Through metabolic engineering, strains capable of co-fermenting glucose and galactose were developed for the production of enantiopure compounds like (2R,3R)-butanediol, demonstrating the feasibility of using renewable resources for high titer and yield chemical production (Lian, Chao, & Zhao, 2014).

Enzymatic Production of Active Isomers

The preparation and identification of active isomers of certain compounds for inhibiting specific enzymes involved in metabolic pathways showcase the application of (2R)-2-(decanoylamino)butanedioic acid derivatives. This enzymatic approach enables the production of specific isomers with high biological activity, offering potential in the development of novel therapeutic agents (Inokuchi & Radin, 1987).

Plant Defense Elicitation

Stereoisomers of bacterial volatile compounds like 2,3-butanediol have been studied for their ability to elicit plant defense responses against pathogens. Research indicates that specific stereoisomers can significantly reduce the incidence of viruses in plants, suggesting a novel approach to enhancing crop resilience through microbial volatiles (Kong, Shin, Kim, & Ryu, 2018).

Microbial Routes to Bio-based Chemicals

Advances in microbial routes to (2R,3R)-2,3-butanediol have shed light on the potential of engineered microbes for the production of valuable chemicals. Through metabolic engineering and synthetic biology, strains have been optimized for improved titers, yields, and productivities of enantiopure chemicals, demonstrating the promise of microbial biotechnology in sustainable chemical production (Xie, Chen, Wang, Chen, Du, Zhou, & Huang, 2017).

Autotrophic Production of Bio-based Chemicals

Engineering Cupriavidus necator for autotrophic production of bio-based chemicals like (R)-1,3-butanediol represents a groundbreaking approach to utilizing carbon dioxide for chemical synthesis. By leveraging the natural carbon fixation capabilities of C. necator, researchers have demonstrated the feasibility of producing valuable chemicals directly from CO2, highlighting a significant advancement towards sustainable bioproduction (Gascoyne, Bommareddy, Heeb, & Malys, 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-(decanoylamino)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-8-9-12(16)15-11(14(19)20)10-13(17)18/h11H,2-10H2,1H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJCTRAECJWNOS-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)